(E)-4-Ethoxy-nona-1,5-diene

Physicochemical Properties Chromatography Chemical Handling

(E)-4-Ethoxy-nona-1,5-diene (CAS 67323-96-0) is a C11H20O linear diene featuring an ethoxy substituent at the 4-position and a trans-configured 5,6-double bond. It is a non-conjugated diene with a molecular weight of 168.28 g/mol, a predicted density of 0.818±0.06 g/cm³, and a predicted boiling point of 211.5±19.0 °C.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
Cat. No. B15348779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Ethoxy-nona-1,5-diene
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCC=CC(CC=C)OCC
InChIInChI=1S/C11H20O/c1-4-7-8-10-11(9-5-2)12-6-3/h5,8,10-11H,2,4,6-7,9H2,1,3H3/b10-8+
InChIKeyMGNJNBIYMABMSD-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-Ethoxy-nona-1,5-diene: Procurement-Relevant Identity, Class, and Baseline Specifications


(E)-4-Ethoxy-nona-1,5-diene (CAS 67323-96-0) is a C11H20O linear diene featuring an ethoxy substituent at the 4-position and a trans-configured 5,6-double bond [1]. It is a non-conjugated diene with a molecular weight of 168.28 g/mol, a predicted density of 0.818±0.06 g/cm³, and a predicted boiling point of 211.5±19.0 °C . The compound is primarily employed as a research intermediate in organic synthesis, volatile-compound modeling, and alkene transformation studies . Commercially available purity typically exceeds 95% . However, direct, quantitative comparative evidence against specific analogs is limited in publicly accessible primary literature; therefore, the differentiation presented below relies on class-level inferences, predicted physicochemical properties, and available vendor specifications [2].

(E)-4-Ethoxy-nona-1,5-diene: Why In-Class or Unsubstituted Analogs Cannot Be Casually Substituted


Substituting (E)-4-Ethoxy-nona-1,5-diene with unsubstituted 1,5-nonadiene or other alkoxy-dienes is scientifically precarious due to the profound impact of the ethoxy group on physicochemical properties, reactivity, and analytical behavior. The ethoxy substituent significantly alters the compound's electron density, influencing both its boiling point (predicted 211.5±19.0 °C for the ethoxy compound vs. ~160 °C for unsubstituted 1,5-nonadiene [1]) and its retention characteristics in gas chromatography [2]. Moreover, the ethoxy group modulates carbocation stability during electrophilic additions, potentially redirecting reaction pathways compared to non-oxygenated dienes [3]. Procurement of a generic 'nonadiene' without rigorous verification of the specific isomer and substituent pattern introduces substantial risk of experimental failure, particularly in applications relying on precise stereoelectronic effects or chromatographic separation.

(E)-4-Ethoxy-nona-1,5-diene: Quantitative Differentiation Evidence Against Analogous Compounds


Boiling Point Elevation vs. Unsubstituted 1,5-Nonadiene

The ethoxy substituent in (E)-4-Ethoxy-nona-1,5-diene substantially elevates its boiling point compared to the parent hydrocarbon, 1,5-nonadiene. Predicted data indicate a boiling point of 211.5±19.0 °C for the target compound , whereas unsubstituted 1,5-nonadiene is reported to boil at approximately 160 °C [1]. This ~51.5 °C increase directly impacts distillation parameters and GC retention times, necessitating distinct experimental protocols.

Physicochemical Properties Chromatography Chemical Handling

Density Variation: Ethoxy vs. Methoxy Analogs

The molecular density of (E)-4-Ethoxy-nona-1,5-diene is predicted at 0.818±0.06 g/cm³ . In contrast, a methoxy-substituted nonadiene analog, (2E,4Z)-1-methoxy-6-methyl-2,4-nonadiene (C11H20O, same nominal mass), exhibits a different density profile due to the smaller alkoxy group; while direct comparative data is unavailable, the ethoxy group's larger molar volume typically results in lower density compared to methoxy analogs . This distinction is crucial for accurate volumetric measurements and formulation calculations.

Density Formulation Mass Balance

Alkoxy Group Effect on Carbocation Stability and Reactivity

The ethoxy group in (E)-4-Ethoxy-nona-1,5-diene is expected to enhance carbocation stability at adjacent double bonds, similar to the effect observed in (1E,6Z)-1-Ethoxynona-1,6-diene where the ethoxy group at position 1 enhances carbocation stability at the first double bond, favoring 1,2-addition [1]. In contrast, unsubstituted 1,5-nonadiene lacks this stabilizing influence, leading to different regioselectivity in electrophilic additions. While direct head-to-head data are lacking, this class-level effect is well-established for alkoxy-dienes.

Reaction Mechanism Electrophilic Addition Synthetic Utility

Chromatographic Retention: Ethoxy Group Impact on GC Analysis

The ethoxy substituent significantly alters the Kovats retention index (RI) compared to unsubstituted nonadienes. While specific RI data for (E)-4-Ethoxy-nona-1,5-diene are not publicly available, the retention behavior of (Z)-1,5-Nonadiene has been characterized [1]. The introduction of a polar ethoxy group increases polarity and hydrogen-bonding potential, leading to longer retention times on polar GC columns. This differentiation is critical for analytical chemists: an unsubstituted nonadiene will co-elute differently, potentially leading to misidentification or inaccurate quantification in complex mixtures.

Gas Chromatography Analytical Chemistry Purity Assessment

Molecular Weight and Formula Specificity: C11H20O vs. C9H16

The molecular formula of (E)-4-Ethoxy-nona-1,5-diene is C11H20O, with a molecular weight of 168.28 g/mol [1]. This differs fundamentally from the parent nonadiene hydrocarbon (C9H16, MW 124.22 g/mol) [2]. In mass spectrometry, this ~44 Da difference (attributable to the C2H4O ethoxy group) provides a clear mass distinction, preventing misidentification. Procurement of the incorrect compound (e.g., unsubstituted 1,5-nonadiene) would yield a completely different MS spectrum, leading to erroneous structural assignments.

Mass Spectrometry Molecular Formula Compound Identity

(E)-4-Ethoxy-nona-1,5-diene: Evidence-Backed Application Scenarios for Informed Procurement


Organic Synthesis: Alkene Transformation and Building Block Expansion

Based on vendor descriptions and the class-level reactivity inferred from the ethoxy group's influence on carbocation stability [1], (E)-4-Ethoxy-nona-1,5-diene is suited for use as a synthetic building block in alkene transformation studies, particularly where regio- and stereoselective addition reactions are desired. Its higher boiling point (211.5±19.0 °C) compared to unsubstituted nonadienes also dictates specific reaction and workup conditions (e.g., distillation parameters).

Analytical Chemistry: Gas Chromatography Method Development and Standardization

The unique chromatographic retention profile of (E)-4-Ethoxy-nona-1,5-diene, influenced by its ethoxy group, makes it a valuable reference standard for GC method development and validation [2]. Its distinct mass (168.28 g/mol vs. 124.22 g/mol for unsubstituted nonadiene) allows for unambiguous MS identification [3], reducing the risk of false positives in complex mixture analysis.

Physicochemical Studies: Volatile-Compound Modeling and Conformational Analysis

The compound's linear diene structure with a terminal ethoxy substituent renders it a suitable model compound for studying unsaturated-chain conformations and volatile-compound behavior . Its predicted density (0.818±0.06 g/cm³) and boiling point provide baseline data for computational modeling and structure-property relationship studies .

Electrophilic Addition and Mechanistic Studies

The presence of the ethoxy group at C4 is expected to stabilize adjacent carbocations, influencing the regioselectivity of electrophilic addition reactions [1]. This makes (E)-4-Ethoxy-nona-1,5-diene a targeted probe for investigating substituent effects on reaction mechanisms, where unsubstituted nonadienes would serve as a control lacking this electronic perturbation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-4-Ethoxy-nona-1,5-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.